(10R,11R)-Pterosin L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R,11R)-Pterosin L is a naturally occurring compound found in various species of ferns. It belongs to the class of pterosins, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-Pterosin L typically involves several steps, starting from commercially available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by oxidation and reduction steps to achieve the desired stereochemistry. The reaction conditions often involve the use of strong acids, oxidizing agents, and reducing agents to facilitate the formation of the pterosin core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as ferns, followed by purification using chromatographic techniques. Alternatively, the compound can be synthesized in bulk using optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of natural sources and the cost-effectiveness of the synthetic process.
Analyse Chemischer Reaktionen
Types of Reactions
(10R,11R)-Pterosin L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the pterosin core, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Acids and Bases: Strong acids like sulfuric acid and bases like sodium hydroxide are used to facilitate various reactions.
Major Products
The major products formed from these reactions include various pterosin derivatives, each with unique chemical and biological properties
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (10R,11R)-Pterosin L involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pterosin B: Another member of the pterosin family, known for its anti-inflammatory properties.
Pterosin C: Exhibits antioxidant activity and has been studied for its potential health benefits.
Pterosin D: Known for its antimicrobial properties and potential use in treating infections.
Uniqueness
(10R,11R)-Pterosin L stands out due to its unique stereochemistry and specific biological activities Its ability to interact with multiple molecular targets makes it a versatile compound for various applications
Eigenschaften
CAS-Nummer |
41411-04-5 |
---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
OOAFRMHKOSBPID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO |
melting_point |
134 - 135 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.